molecular formula C13H8ClNO5 B8420957 3-(4-Chloro-2-nitro-phenoxy)-benzoic acid

3-(4-Chloro-2-nitro-phenoxy)-benzoic acid

Cat. No. B8420957
M. Wt: 293.66 g/mol
InChI Key: JOSHSGGVBNVIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-2-nitro-phenoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H8ClNO5 and its molecular weight is 293.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

3-(4-chloro-2-nitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17)

InChI Key

JOSHSGGVBNVIDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DMF (50 mL) was added 1-bromo-2-nitro-4-chloro-benzene (10.0 g, 42.2 mmol), 3-hydxoxybenzoic acid (5.8 g, 42.0 mmol), and K2CO3 (17.5 g, 0.13 mol). The solution was heated to 85° C. and stirred overnight. The reaction was poured into distill water and extracted with ethyl acetate. The combined organic layers were washed with distilled water, brine, and dried over Na2SO4, filtered and concentrated under vacuum giving a crude oil. This oil was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (90:10) to give the title compound (7.4 gm, 60
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.